molecular formula C17H20N6O2 B2647141 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide CAS No. 946234-52-2

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B2647141
CAS No.: 946234-52-2
M. Wt: 340.387
InChI Key: LZDCVHSEXOTVGX-UHFFFAOYSA-N
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Description

3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H20N6O2 and its molecular weight is 340.387. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

The synthesis and application of pyrazolo[3,4-d]pyrimidine derivatives, which include compounds similar to 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide, have been explored in various studies for their antimicrobial and antitumor activities. Farag et al. (2009) reported the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Additionally, Maftei et al. (2016) described novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products, showcasing their structural analysis and investigation of antitumor activity (Maftei et al., 2016).

Insecticidal and Antibacterial Potential

Further research by Deohate and Palaspagar (2020) on pyrimidine linked pyrazole heterocyclics highlighted their synthesis through microwave irradiative cyclocondensation and evaluated their insecticidal and antibacterial potential, indicating a relationship between chemical structure and biological activity (Deohate & Palaspagar, 2020).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, showing promising results in cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Adenosine Receptor Affinity

The adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine has been investigated by Harden et al. (1991), showing that these compounds exhibit significant activity, which could have implications for therapeutic applications (Harden, Quinn, & Scammells, 1991).

Properties

IUPAC Name

3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-17(2,3)23-15-13(10-20-23)16(25)22(11-19-15)8-6-14(24)21-12-5-4-7-18-9-12/h4-5,7,9-11H,6,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDCVHSEXOTVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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